

Early Investigations into the Radioactive Properties of Thulium-170: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thulium-170*

Cat. No.: *B1219096*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thulium-170 (^{170}Tm), a synthetic radioisotope of the rare earth element thulium, has garnered interest for various applications, including brachytherapy and portable X-ray sources, due to its unique decay characteristics.^[1] This technical guide provides an in-depth analysis of the foundational studies that first characterized the radioactive properties of ^{170}Tm . The focus is on the early experimental methodologies and the quantitative data that emerged from this pioneering work, primarily conducted in the late 1940s and early 1950s. Understanding these initial investigations offers valuable context for contemporary research and development involving this isotope.

Core Radioactive Properties of Thulium-170

Early research successfully established the key radioactive properties of **Thulium-170**. These fundamental characteristics are summarized in the tables below, compiled from various early and contemporary sources.

Table 1: General Properties of **Thulium-170**

Property	Value
Atomic Number (Z)	69
Mass Number (A)	170
Half-life	128.6 ± 0.3 days[2][3]
Primary Decay Modes	Beta minus (β^-), Electron Capture (EC)[2][4][5]
Spin and Parity	1-[2]

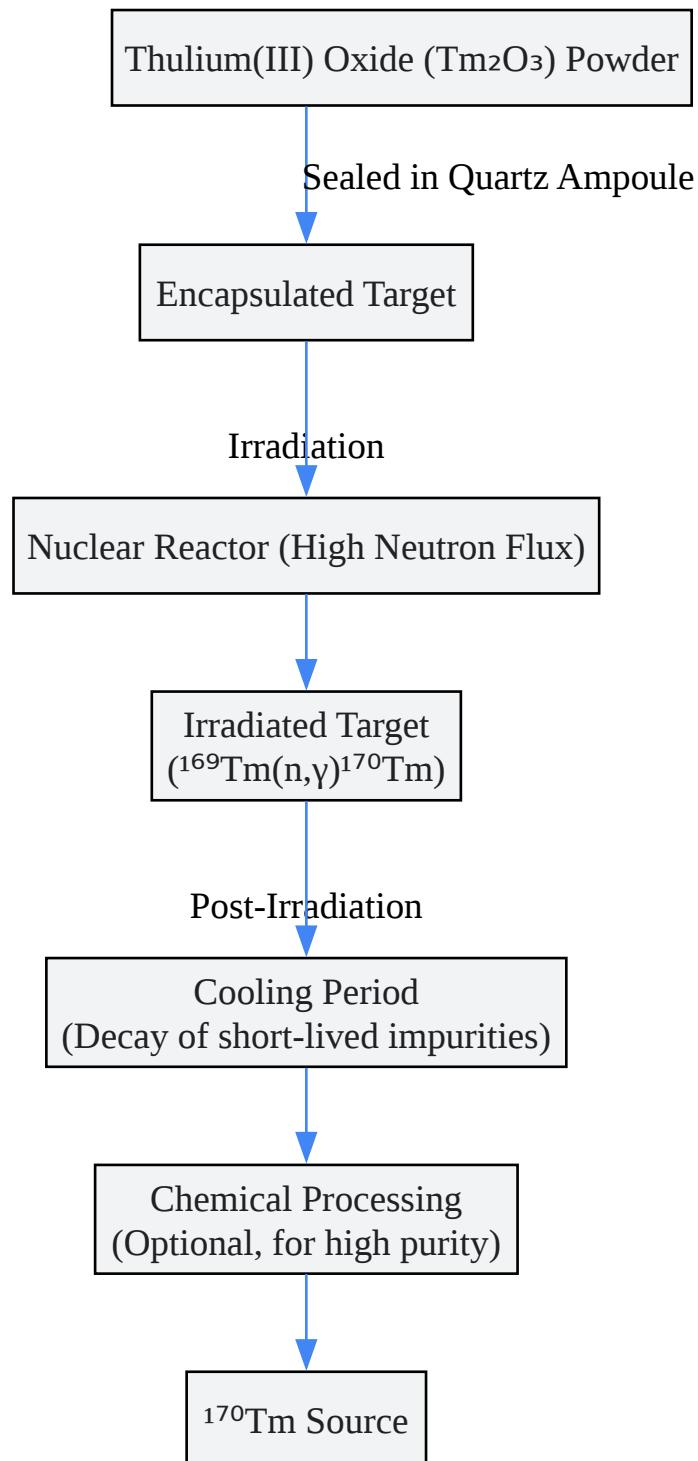
Table 2: Decay Characteristics of **Thulium-170**

Decay Mode	Branching Ratio	Decay Energy (MeV)	Daughter Isotope
Beta minus (β^-)	~99.87%[2][5]	0.968[2][5]	^{170}Yb
Electron Capture (EC)	~0.13%[2][5]	0.314[5]	^{170}Er

Table 3: Major Radiations Emitted by **Thulium-170**

Radiation Type	Energy (keV)	Intensity (%)	Origin
Beta minus (β^-)	968 (Endpoint)	~76%	$^{170}\text{Tm} \rightarrow {}^{170}\text{Yb}$ (ground state)[6][7]
Beta minus (β^-)	884 (Endpoint)	~24%	$^{170}\text{Tm} \rightarrow {}^{170}\text{Yb}$ (excited state)[6][7]
Gamma (γ)	84.25	~3.26%	^{170}Yb de-excitation[6]
X-ray (K α)	~52	-	Ytterbium fluorescence
X-ray (K β)	~59	-	Ytterbium fluorescence

Experimental Protocols of Early Studies


The initial characterization of ^{170}Tm 's radioactive properties relied on the instrumentation and methodologies prevalent in the nascent field of nuclear physics. The following sections detail the likely experimental protocols used in these early studies.

Production of Thulium-170

The production of ^{170}Tm for early experiments was achieved through neutron activation of the stable, naturally occurring isotope ^{169}Tm .

Experimental Workflow for **Thulium-170** Production

Target Preparation

[Click to download full resolution via product page](#)

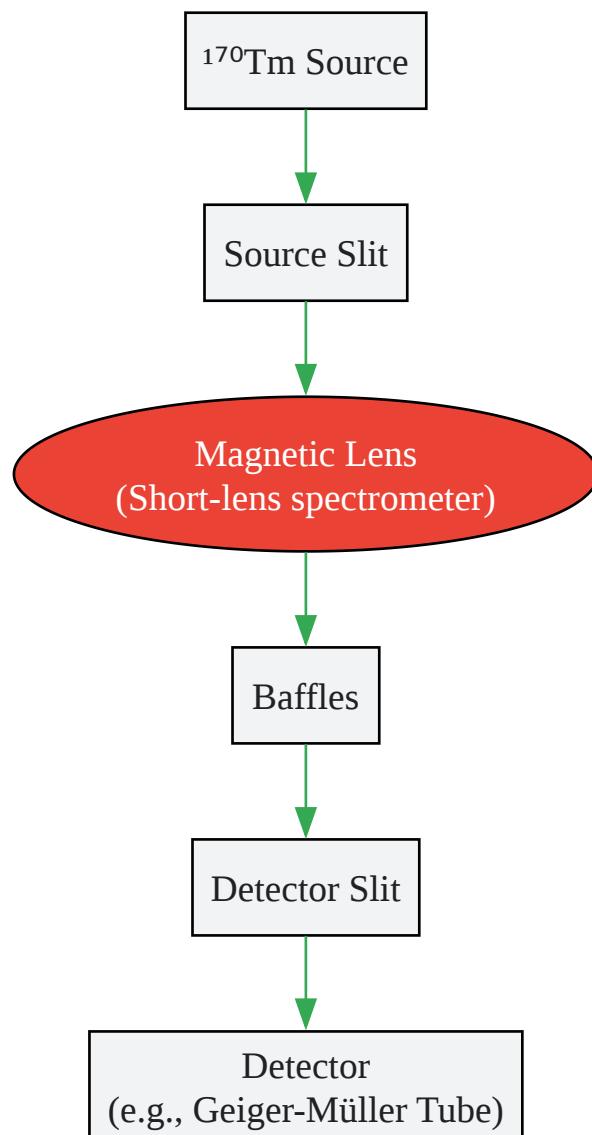
Caption: Workflow for the production of **Thulium-170** via neutron activation.

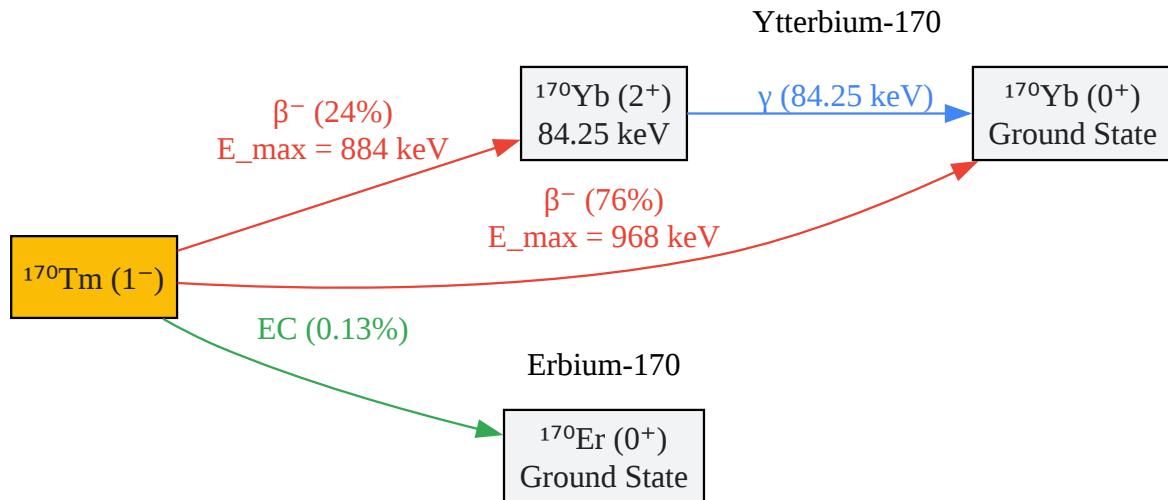
Methodology:

- Target Preparation: A sample of high-purity Thulium(III) oxide (Tm_2O_3) powder was encapsulated in a sealed quartz ampoule.
- Irradiation: The encapsulated target was placed in a nuclear reactor with a high thermal neutron flux. The ^{169}Tm nuclei absorbed neutrons, undergoing the (n,γ) reaction to become ^{170}Tm .
- Post-Irradiation Processing: Following irradiation, the target was allowed to "cool" for a period to permit the decay of short-lived isotopic impurities. For high-purity sources, chemical separation techniques may have been employed to isolate the thulium fraction.

Measurement of Half-Life

The half-life of ^{170}Tm was determined by measuring the decrease in its activity over time using a Geiger-Müller (GM) counter.


Methodology:


- Source Preparation: A small, fixed amount of the activated ^{170}Tm source was placed at a reproducible distance from the window of a GM tube.
- Data Collection: The number of counts in a fixed time interval was recorded. This measurement was repeated at regular intervals over a period of several months.
- Background Correction: The background count rate, measured with the source removed, was subtracted from each measurement.
- Data Analysis: The natural logarithm of the corrected count rate was plotted against time. The data points were fitted to a straight line. The decay constant (λ) was determined from the slope of the line, and the half-life ($T_{1/2}$) was calculated using the formula $T_{1/2} = \ln(2)/\lambda$.

Beta Spectroscopy

The energy spectrum of the beta particles emitted by ^{170}Tm was investigated using a short-lens magnetic beta-ray spectrometer.

Experimental Setup for Beta Spectroscopy

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Beta decay of thulium-170 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. busybwebdesign.com [busybwebdesign.com]
- 5. phy.olemiss.edu [phy.olemiss.edu]
- 6. hep.fsu.edu [hep.fsu.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Early Investigations into the Radioactive Properties of Thulium-170: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1219096#early-studies-on-thulium-170-radioactive-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com